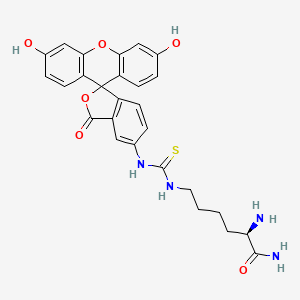
Dihydroxybis(2-methyl-2-phenylpropyl)-stannane (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxybis(2-methyl-2-phenylpropyl)-stannane is an organotin compound characterized by the presence of two hydroxyl groups and two 2-methyl-2-phenylpropyl groups attached to a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxybis(2-methyl-2-phenylpropyl)-stannane typically involves the reaction of 2-methyl-2-phenylpropyl derivatives with tin-based reagents. One common method is the reaction of 2-methyl-2-phenylpropyl chloride with tin(IV) chloride in the presence of a base, followed by hydrolysis to introduce the hydroxyl groups.
Industrial Production Methods: On an industrial scale, the production of Dihydroxybis(2-methyl-2-phenylpropyl)-stannane involves similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the technical grade quality of the compound.
Types of Reactions:
Oxidation: The hydroxyl groups in Dihydroxybis(2-methyl-2-phenylpropyl)-stannane can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tin hydrides or other reduced tin species.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Dihydroxybis(2-methyl-2-phenylpropyl)-stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the production of polymers, coatings, and other materials where its unique chemical properties can be leveraged.
Mecanismo De Acción
The mechanism by which Dihydroxybis(2-methyl-2-phenylpropyl)-stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with biological molecules, potentially inhibiting enzymes or altering cellular processes. The hydroxyl groups may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Dibutyltin dichloride: Another organotin compound with similar applications but different substituents.
Triphenyltin hydroxide: A compound with three phenyl groups attached to the tin atom, used in similar research and industrial applications.
Tetramethyltin: A simpler organotin compound with four methyl groups attached to the tin atom.
Uniqueness: Dihydroxybis(2-methyl-2-phenylpropyl)-stannane is unique due to the presence of both hydroxyl and 2-methyl-2-phenylpropyl groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C20H30O2Sn |
|---|---|
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
bis(2-methyl-2-phenylpropyl)tin;dihydrate |
InChI |
InChI=1S/2C10H13.2H2O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H2; |
Clave InChI |
NHLAKBLNDWQRAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C[Sn]CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


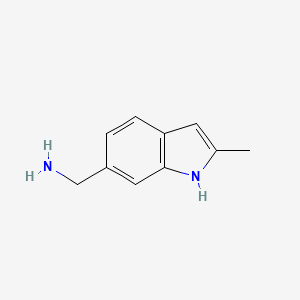
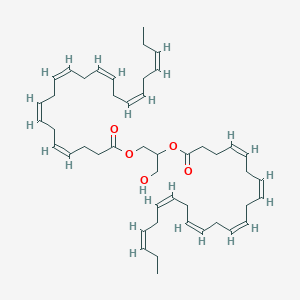
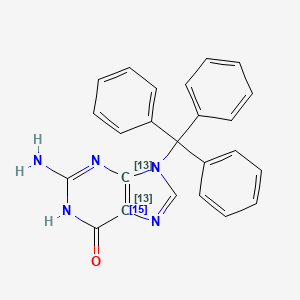
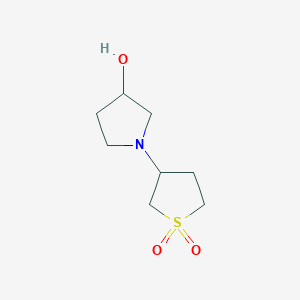
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)

![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
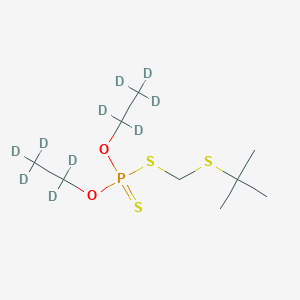
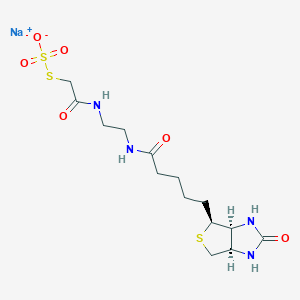
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
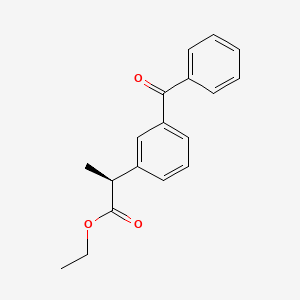
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
